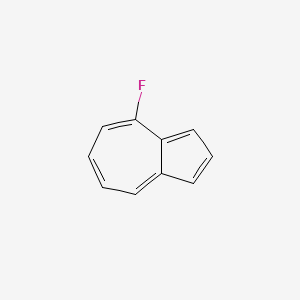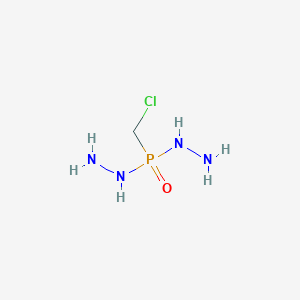
P-(Chloromethyl)phosphonic dihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(Chloromethyl)phosphonic dihydrazide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloromethyl group attached to a phosphonic dihydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)phosphonic dihydrazide typically involves the reaction of chloromethylphosphonic dichloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2P(O)(Cl)2+2NH2NH2→ClCH2P(O)(NHNH2)2+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
P-(Chloromethyl)phosphonic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic dihydrazides.
Aplicaciones Científicas De Investigación
P-(Chloromethyl)phosphonic dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its use as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which P-(Chloromethyl)phosphonic dihydrazide exerts its effects involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets. The compound can form strong bonds with metal ions, which can lead to the inhibition of certain enzymatic activities. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid: Similar in structure but lacks the chloromethyl and dihydrazide groups.
Phosphinic acid: Contains a P-H bond instead of the P-C bond found in phosphonic compounds.
Phosphonates: Esters of phosphonic acid, often used in similar applications.
Uniqueness
P-(Chloromethyl)phosphonic dihydrazide is unique due to the presence of both the chloromethyl and dihydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
67704-63-6 |
|---|---|
Fórmula molecular |
CH8ClN4OP |
Peso molecular |
158.53 g/mol |
Nombre IUPAC |
[chloromethyl(hydrazinyl)phosphoryl]hydrazine |
InChI |
InChI=1S/CH8ClN4OP/c2-1-8(7,5-3)6-4/h1,3-4H2,(H2,5,6,7) |
Clave InChI |
SUBOCRKWLWULPL-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(NN)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


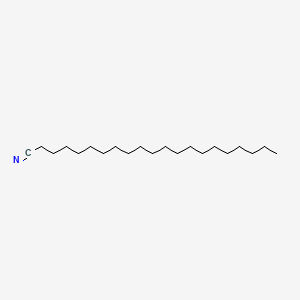
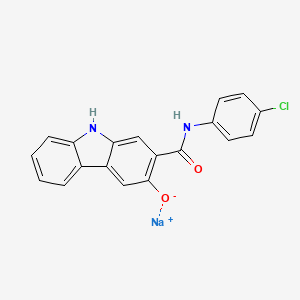
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
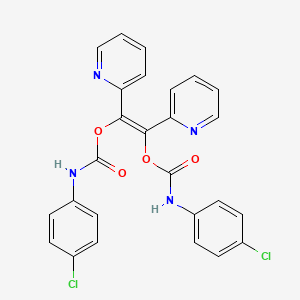
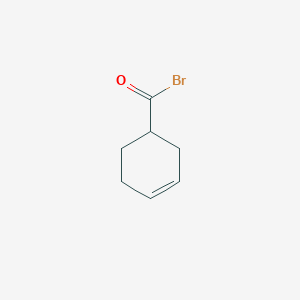

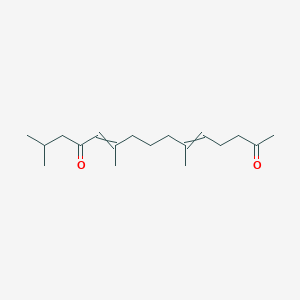

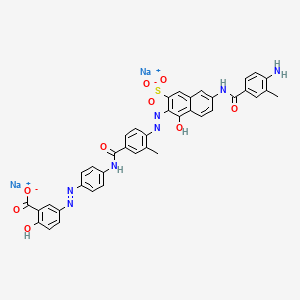
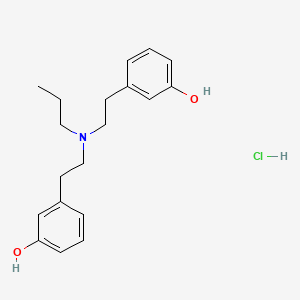
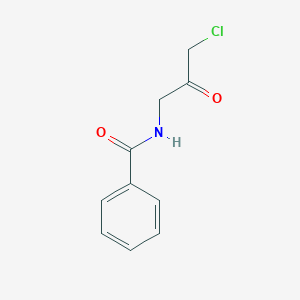
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
